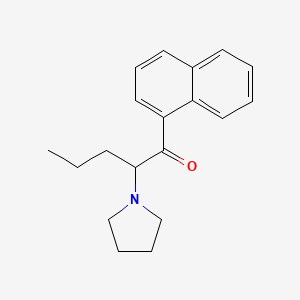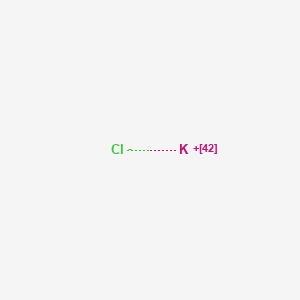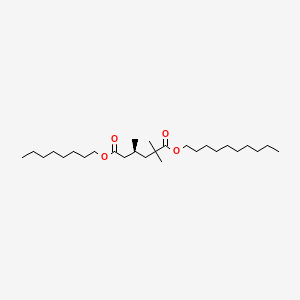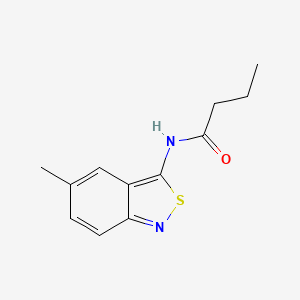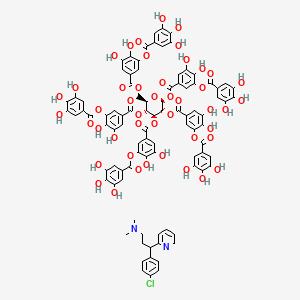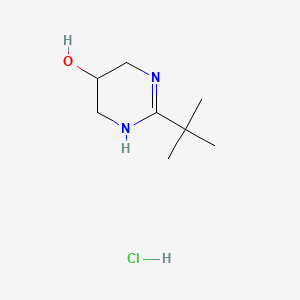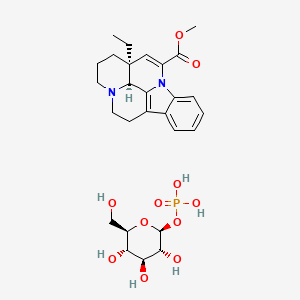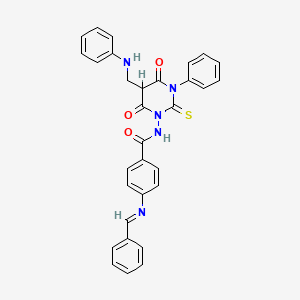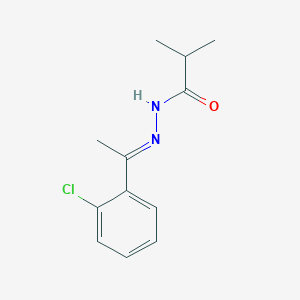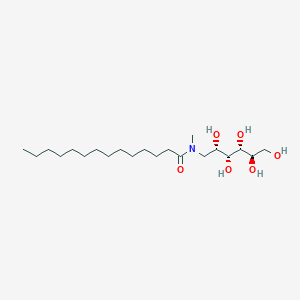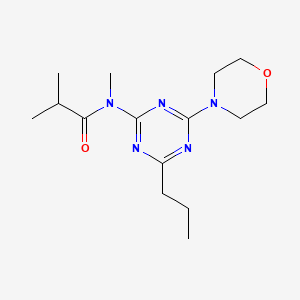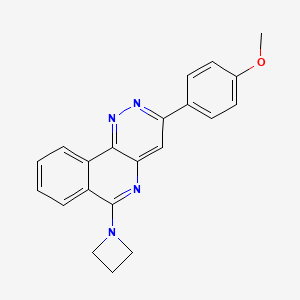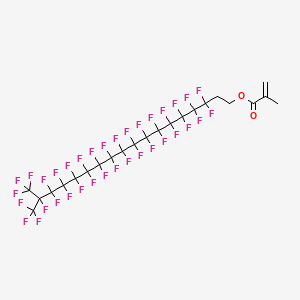
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties, including high chemical stability, low surface energy, and excellent resistance to solvents and chemicals. These characteristics make it valuable in various industrial applications, particularly in the production of specialty coatings, waterproof materials, and optical materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate typically involves the reaction of methacrylic anhydride with perfluorinated alcohols. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions . The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and fractional distillation, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Polymerization: It can undergo free radical polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products Formed
The major products formed from these reactions include fluorinated polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure imparts unique properties such as low surface energy and high chemical stability, which contribute to its effectiveness in various applications . The molecular targets and pathways involved in its action include interactions with cell membranes and proteins, leading to enhanced biocompatibility and resistance to biofouling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1,1,2,2-Tetrahydroperfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl methacrylate offers superior chemical stability and resistance to solvents and chemicals. Its unique structure allows for the formation of highly stable and biocompatible coatings, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
94158-65-3 |
|---|---|
Molekularformel |
C23H9F35O2 |
Molekulargewicht |
982.3 g/mol |
IUPAC-Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H9F35O2/c1-5(2)6(59)60-4-3-7(24,25)9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)20(49,50)18(45,46)16(41,42)14(37,38)12(33,34)10(29,30)8(26,22(53,54)55)23(56,57)58/h1,3-4H2,2H3 |
InChI-Schlüssel |
BEMICOOQLAQVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



